molecular formula C13H13N3O2 B1141551 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid CAS No. 1338247-28-1

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid

Cat. No.: B1141551
CAS No.: 1338247-28-1
M. Wt: 243.26122
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a tetrahydroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid typically involves the construction of the indazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a hydrazine group can undergo cyclization with a ketone to form the indazole ring. Subsequent functionalization with a pyridine derivative can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring systems, such as:

  • 2-(pyridin-2-yl)pyrimidine derivatives
  • Imidazo[1,2-a]pyridine analogues
  • Pyrrolidine derivatives

Uniqueness

What sets 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid apart is its unique combination of a pyridine ring with a tetrahydroindazole moiety. This structure allows for specific interactions with biological targets that may not be possible with other similar compounds. Additionally, its synthetic versatility and potential for functionalization make it a valuable compound in various fields of research .

Properties

CAS No.

1338247-28-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26122

Synonyms

3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.